Cas no 1203682-31-8 (1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride)

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride is a versatile heterocyclic compound with significant applications in pharmaceutical and organic synthesis. Its structural framework, featuring a tetrahydroisoquinoline core and a nitrile functional group, makes it a valuable intermediate for the development of bioactive molecules, particularly in central nervous system (CNS) drug research. The hydrochloride salt form enhances solubility and stability, facilitating handling and storage. This compound is commonly utilized in the synthesis of alkaloid derivatives and other pharmacologically active agents. Its high purity and well-defined chemical properties ensure reproducibility in research and industrial processes, making it a reliable choice for synthetic chemists and medicinal researchers.
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride structure
1203682-31-8 structure
商品名:1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
CAS番号:1203682-31-8
MF:C10H11ClN2
メガワット:194.660741090775
MDL:MFCD08752234
CID:4816498
PubChem ID:121232199

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 化学的及び物理的性質

名前と識別子

    • 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
    • 1,2,3,4-tetrahydroisoquinoline-8-carbonitrile HCl
    • MDL: MFCD08752234
    • インチ: 1S/C10H10N2.ClH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-3,12H,4-5,7H2;1H
    • InChIKey: AFEFPIYGUKBZAZ-UHFFFAOYSA-N
    • ほほえんだ: Cl.N1CC2C(C#N)=CC=CC=2CC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 203
  • トポロジー分子極性表面積: 35.8

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189008494-5g
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
5g
$1353.40 2023-09-04
Enamine
EN300-23320305-0.05g
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
0.05g
$215.0 2024-06-19
Enamine
EN300-23320305-10.0g
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
10.0g
$3977.0 2024-06-19
Alichem
A189008494-10g
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
10g
$2010.00 2023-09-04
Enamine
EN300-23320305-5.0g
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
5.0g
$2682.0 2024-06-19
Enamine
EN300-23320305-0.25g
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
0.25g
$458.0 2024-06-19
Enamine
EN300-23320305-1.0g
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
1.0g
$924.0 2024-06-19
Enamine
EN300-23320305-5g
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
5g
$2682.0 2023-09-15
Enamine
EN300-23320305-1g
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
1g
$924.0 2023-09-15
Enamine
EN300-23320305-10g
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile hydrochloride
1203682-31-8 95%
10g
$3977.0 2023-09-15

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride 関連文献

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochlorideに関する追加情報

Introduction to 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride (CAS No. 1203682-31-8)

1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1203682-31-8, belongs to the tetrahydroisoquinoline class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a nitrile group and a hydrochloride salt form, which contribute to its unique chemical properties and reactivity.

The tetrahydroisoquinoline scaffold is a key pharmacophore in many natural and synthetic alkaloids, exhibiting a broad spectrum of biological functions ranging from neuroprotective to anticancer effects. The presence of the 8-carbonitrile substituent in 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride introduces additional reactivity and may enhance its interaction with biological targets. This modification has been strategically explored in recent research to develop novel derivatives with improved pharmacokinetic profiles and target specificity.

In recent years, there has been a surge in interest regarding the synthesis and biological evaluation of tetrahydroisoquinoline derivatives due to their potential as scaffolds for drug discovery. The nitrile group in this compound not only serves as a site for further functionalization but also contributes to its solubility and stability in various solvents. The hydrochloride salt form enhances its solubility in aqueous media, making it more suitable for formulation in pharmaceutical applications.

One of the most compelling aspects of 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride is its potential role in the development of treatments for neurological disorders. Studies have demonstrated that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The 8-carbonitrile moiety may fine-tune the compound's ability to interact with these systems without causing adverse side effects. This has led to extensive research into its analogs as potential candidates for conditions such as Parkinson's disease, depression, and addiction.

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as nitrile formation and salt formation. Advances in catalytic methods have enabled more efficient and sustainable synthesis pathways, reducing the environmental impact of production processes.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have helped elucidate its binding interactions with biological targets at an atomic level. These insights have guided the design of more potent derivatives by predicting how structural modifications will affect binding affinity and selectivity. Such computational approaches are indispensable in modern drug discovery pipelines.

The pharmacological profile of 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride has been thoroughly investigated in preclinical studies. Initial findings suggest that it exhibits promising activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. Additionally, it has shown potential as an antimicrobial agent against resistant bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

From a medicinal chemistry perspective, the nitrile group offers versatility for further derivatization into other pharmacologically relevant moieties such as amides or carboxylic acids. This flexibility allows researchers to explore different therapeutic modalities by modifying this region without altering the core tetrahydroisoquinoline scaffold. Such structural diversity is crucial for optimizing drug-like properties such as bioavailability, metabolic stability, and tissue distribution.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between synthetic chemists, biologists, and pharmacologists. The case of 1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride exemplifies how combining expertise from different fields can lead to groundbreaking discoveries. By leveraging synthetic innovation alongside rigorous biological testing, scientists are paving the way for next-generation therapeutics that address unmet medical needs.

In conclusion,1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride (CAS No 1203682-31-8) represents a significant advancement in medicinal chemistry with far-reaching implications for human health。 Its unique structural features combined with promising preclinical data position it as a valuable scaffold for developing innovative treatments across multiple therapeutic areas。 As research continues to uncover new applications, this compound is poised to play an increasingly important role in addressing complex diseases worldwide。

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atkchemica
(CAS:1203682-31-8)1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile hydrochloride
CL13304
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ